12-Hydroxylauric-d20 Acid

Analytical Chemistry Lipidomics Metabolomics

Quantifying endogenous 12-hydroxylauric acid is compromised by isobaric interference when using unlabeled or minimally deuterated standards. 12-Hydroxylauric-d20 Acid eliminates this analytical error with a definitive +20 Da mass shift (m/z 235.2), ensuring unambiguous peak integration in lipidomics and ADME studies. - Isotopic Purity: ≥98%, delivering a clean, interference-free signal for method validation. - Application-Specific: Validated for CYP4A11-mediated ω-hydroxylation assays to monitor drug-drug interaction potential. - Supply Assurance: Synthesized under rigorous quality control with full Certificates of Analysis provided, ensuring lot-to-lot consistency for multi-cohort studies.

Molecular Formula C12H24O3
Molecular Weight 236.44 g/mol
Cat. No. B13858647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxylauric-d20 Acid
Molecular FormulaC12H24O3
Molecular Weight236.44 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCO
InChIInChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
InChIKeyZDHCZVWCTKTBRY-KHKAULECSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxylauric-d20 Acid Internal Standard


12-Hydroxylauric-d20 Acid is a fully deuterated analog of 12-hydroxylauric acid, a medium-chain ω-hydroxy fatty acid. This stable isotope-labeled compound (SIL) is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications . By substituting 20 hydrogen atoms with deuterium, it achieves a molecular weight of 236.44 g/mol and offers a distinct mass shift that enables accurate and precise quantification of endogenous 12-hydroxylauric acid in complex biological matrices .

12-Hydroxylauric-d20 Acid: Unlabeled Analog Limitations


The use of unlabeled 12-hydroxylauric acid or alternative internal standards introduces significant analytical error due to identical or overlapping mass spectral signals with the endogenous analyte. For instance, unlabeled 12-hydroxylauric acid shares the exact same mass (m/z 215.1) and retention time as the target analyte, making it impossible to differentiate between the internal standard and the compound of interest, thereby invalidating the quantification . While less-heavily deuterated analogs (e.g., d3, d5) offer some mass shift, they may still suffer from isotopic interference or incomplete resolution from the analyte's natural isotopic envelope. The d20 isotopologue provides a large, unambiguous mass difference that is critical for accurate peak integration and method reliability in complex lipidomics and metabolomics studies .

12-Hydroxylauric-d20 Acid Quantitative Comparison


Purity Advantage Over Unlabeled Analogs

12-Hydroxylauric-d20 Acid from BOC Sciences is supplied with a guaranteed chemical purity of >98%, as verified by HPLC . This level of purity is critical for its use as an internal standard, ensuring that the observed signal is derived solely from the deuterated compound and not from contaminants or impurities. In contrast, the unlabeled 12-hydroxylauric acid is often available at lower purities (e.g., ≥95% or ≥97% depending on the vendor), which can introduce variability in method development [1].

Analytical Chemistry Lipidomics Metabolomics

Mass Shift Advantage

The incorporation of 20 deuterium atoms results in a molecular weight of 236.44 g/mol for 12-Hydroxylauric-d20 Acid . This represents a +20.12 Da mass shift compared to unlabeled 12-hydroxylauric acid (216.32 g/mol) , and a +16.12 Da shift compared to the [13C4]-12-Hydroxylauric acid analog (220.32 g/mol) . This larger mass difference ensures baseline chromatographic separation and prevents isotopic cross-talk between the internal standard and analyte channels in SRM/MRM experiments.

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Validated Use in CYP Activity Assays

12-Hydroxylauric-d20 Acid has been specifically employed as a stable isotope-labeled internal standard in protocols for quantifying lauric acid metabolites, including in studies characterizing cytochrome P450 4A11 (CYP4A11) activity . The deuterated standard enables precise determination of 12-hydroxylauric acid formation rates in human liver microsomes, a critical parameter in drug-drug interaction and toxicology studies. The use of the d20-labeled standard provides superior analytical performance compared to methods relying on external calibration or non-isotopic internal standards, as demonstrated by its adoption in peer-reviewed research methodologies [1].

Drug Metabolism Cytochrome P450 Enzymology

Distinct Mass Transition for Detection

In LC-MS/MS analysis, the d20 isotopologue exhibits a unique mass transition (m/z 235.2 → 235.2) that is completely resolved from the corresponding unlabeled 12-hydroxylauric acid (m/z 215.1) and the parent compound lauric acid (m/z 199.1) . This distinct mass channel eliminates the risk of cross-talk and ensures that the internal standard signal is solely attributable to the added deuterated compound, thereby providing a stable reference for analyte quantification across a wide dynamic range.

LC-MS/MS MRM Quantitative Bioanalysis

12-Hydroxylauric-d20 Acid: Optimal Applications


Endogenous Quantification in Plasma and Tissue

Due to its high isotopic purity (>98%) and large mass shift (+20 Da), 12-Hydroxylauric-d20 Acid is the ideal internal standard for accurate LC-MS/MS quantification of 12-hydroxylauric acid in complex biological matrices. The distinct mass channel (m/z 235.2) eliminates interference from endogenous isobars, ensuring precise measurement of this medium-chain fatty acid metabolite in plasma, liver, or adipose tissue samples .

CYP4A11 Activity Assays

This deuterated standard is specifically recommended for in vitro assays measuring CYP4A11-mediated ω-hydroxylation of lauric acid. The compound's stability and unambiguous detection enable the reliable quantification of 12-hydroxylauric acid formation rates, which are critical for evaluating potential drug-drug interactions or the effects of xenobiotics on fatty acid metabolism [1].

LC-MS Method Development and Validation

The combination of high chemical purity (>98%) and a well-characterized mass spectrometric signature makes 12-Hydroxylauric-d20 Acid a superior choice for method development. Its use as an internal standard facilitates the establishment of robust calibration curves, accurate assessment of matrix effects, and determination of recovery rates, thereby ensuring the method meets regulatory guidelines for bioanalytical method validation .

Metabolomics Reference Standard

In untargeted or targeted metabolomics workflows, 12-Hydroxylauric-d20 Acid serves as a reliable internal standard for normalizing variations in sample preparation and instrument response. Its unique isotopic signature (m/z 236.44) allows for its confident identification and integration in high-resolution mass spectrometry data, improving the accuracy of relative and absolute quantification across large sample cohorts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Hydroxylauric-d20 Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.